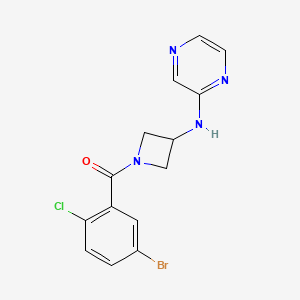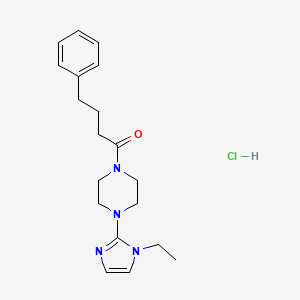
1-Cyclobutylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H12O2 It is a carboxylic acid featuring a cyclobutyl group attached to a cyclopropane ring, which is further bonded to a carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclopropane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Primary Alcohols: This method involves the oxidation of primary alcohols using reagents such as the Jones reagent (CrO3 + aqueous H2SO4) to form carboxylic acids.
Hydrolysis of Nitriles: This method incorporates a nitrile into the molecule via a substitution reaction (SN2), followed by hydrolysis under acidic or basic conditions.
Grignard Reaction: This method involves the reaction of alkyl halides with magnesium to form Grignard reagents, which then react with carbon dioxide to produce carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclobutylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or aldehydes.
Substitution: The compound can undergo substitution reactions, particularly at the carboxyl group, to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, potassium permanganate (KMnO4), and others.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products:
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Esters, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
1-Cyclobutylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways involving carboxylic acids and their derivatives.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-Cyclobutylcyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The carboxyl group can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound can participate in metabolic pathways, including those involving carboxylation and decarboxylation reactions.
Comparaison Avec Des Composés Similaires
1-Cyclobutylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropanecarboxylic Acid: Similar structure but lacks the cyclobutyl group.
Cyclobutylcarboxylic Acid: Similar structure but lacks the cyclopropane ring.
Cycloalkane Carboxylic Acids: General class of compounds with varying ring sizes and substituents
Uniqueness: The presence of both cyclobutyl and cyclopropane rings in this compound imparts unique steric and electronic properties, making it distinct from other carboxylic acids.
Propriétés
IUPAC Name |
1-cyclobutylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)8(4-5-8)6-2-1-3-6/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWZPUHJYCWDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(cyanomethyl)propanamide](/img/structure/B2619914.png)


![7-(4-BROMOPHENYL)-5-METHYL-N-(PYRIDIN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2619918.png)




![Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2619923.png)
![5-oxo-1-phenyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2619924.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2619934.png)
